4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylicacid
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Overview
Description
(2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyloxycarbonyl group and an amino group. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Protection of Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of Pyrrolidine Ring: The protected amino acid undergoes cyclization to form the pyrrolidine ring.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through various methods, such as oxidation or hydrolysis.
Deprotection: The final step involves the removal of the Cbz protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of (2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in different applications.
Scientific Research Applications
(2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid: Differing only in stereochemistry, this compound exhibits different biological activities.
(2R,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid: Another stereoisomer with unique properties.
(2S,4S)-4-(((Methoxy)carbonyl)amino)pyrrolidine-2-carboxylic acid: A similar compound with a methoxy group instead of a benzyloxy group.
Uniqueness
The uniqueness of (2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid lies in its specific stereochemistry and the presence of the benzyloxycarbonyl group, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of (2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-6-10(7-14-11)15-13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZIKOUKWSDDIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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